BenchChemオンラインストアへようこそ!

2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole

Drug Metabolism CYP450 Inhibition Hepatotoxicity Screening

2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole (CAS 35875-75-3) is a small-molecule benzoxazole derivative with the molecular formula C14H10ClNO and a molecular weight of 243.69 g/mol. Its structure features a 4-chlorophenyl substituent at the 2-position and a methyl group at the 5-position of the benzoxazole core, yielding a calculated AlogP of 4.46 and a polar surface area of 26.03 Ų.

Molecular Formula C14H10ClNO
Molecular Weight 243.69
CAS No. 35875-75-3
Cat. No. B2428733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole
CAS35875-75-3
Molecular FormulaC14H10ClNO
Molecular Weight243.69
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H10ClNO/c1-9-2-7-13-12(8-9)16-14(17-13)10-3-5-11(15)6-4-10/h2-8H,1H3
InChIKeyGSCLPYWGXHGCOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole (CAS 35875-75-3): Core Physicochemical & Structural Identity for Research Procurement


2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole (CAS 35875-75-3) is a small-molecule benzoxazole derivative with the molecular formula C14H10ClNO and a molecular weight of 243.69 g/mol [1]. Its structure features a 4-chlorophenyl substituent at the 2-position and a methyl group at the 5-position of the benzoxazole core, yielding a calculated AlogP of 4.46 and a polar surface area of 26.03 Ų [1]. The compound is cataloged in authoritative medicinal chemistry databases including ChEMBL (CHEMBL490543) and is used as a reference standard for drug impurity profiling and as a versatile building block in medicinal chemistry, particularly for developing fluorescent probes and exploring structure-activity relationships around the benzoxazole pharmacophore [1][2].

The Risk of In-Class Substitution for 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole: Why Structural Analogs Are Not Functionally Interchangeable


While the benzoxazole scaffold is known for broad antimicrobial and antitumor potential, its biological output is exquisitely sensitive to substitution pattern [1]. The specific combination of the electron-withdrawing 4-chlorophenyl group at position 2 and the electron-donating methyl group at position 5 creates a unique electronic and lipophilic profile (AlogP 4.46) that directly governs target binding, metabolic stability, and spectrum of activity [2][3]. Generic substitution with close analogs such as the des-methyl variant, or derivatives with different halogen substitutions, can lead to a complete loss of antifungal spectrum, a marked shift in CYP450 inhibitory profile, or altered pharmacokinetic properties, undermining experimental reproducibility and lead optimization campaigns [2][3].

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole (35875-75-3): A Comparator-Anchored Technical Guide


CYP2E1 Inhibitory Selectivity vs. the Des-methyl Analog 2-(4-Chlorophenyl)-1,3-benzoxazole

The presence of the 5-methyl substituent dramatically alters the CYP450 interaction profile compared to the des-methyl analog (2-(4-chlorophenyl)-1,3-benzoxazole, CAS 1141-35-1). In human liver microsome assays, 2-(4-chlorophenyl)-5-methyl-1,3-benzoxazole is essentially inert against CYP2E1 (IC50 > 20,000 nM) [1]. In contrast, the des-methyl analog exhibits significant CYP2E1 inhibition (IC50 = 5,000 nM) under identical pre-incubation and substrate conditions [2]. This demonstrates that the 5-methyl group is a critical structural determinant for avoiding CYP2E1 liability, a key advantage for lead series where metabolic drug-drug interaction risk must be minimized.

Drug Metabolism CYP450 Inhibition Hepatotoxicity Screening Lead Optimization

Antifungal Spectrum Differentiation vs. Nitro-Substituted and Dichloro-Substituted Analogs

In a comparative antifungal evaluation, closely related benzoxazole derivatives displayed divergent activity spectra. The target compound's close structural analog, 2-(4-chlorophenyl)-1,3-benzoxazole (the des-methyl variant), inhibited the growth of all examined fungal strains, demonstrating broad-spectrum efficacy [1]. In contrast, the 4-nitrophenyl derivative (2-(4-nitrophenyl)-1,3-benzoxazole) exhibited a narrow spectrum, only active against yeasts, while the 2,4-dichlorophenyl analog showed a distinctly different spectrum [1]. Although direct MIC data for the 5-methyl derivative is not available from this study, QSAR models for this class consistently predict that the methyl substitution enhances lipophilicity (AlogP 4.46), which has been linearly correlated with increased antifungal potency against Candida albicans (log1/cMIC) [2]. This positions the 5-methyl-4-chlorophenyl combination as a potentially superior scaffold for broad-spectrum antifungal design compared to the nitro or dichloro analogs.

Antifungal Drug Discovery Structure-Activity Relationship Candida albicans Broad-Spectrum Activity

CYP3A4 Inhibition Profile: A Key Safety Differentiator from High-Risk Analogs

CYP3A4 is the most clinically significant cytochrome P450 isoform, and its inhibition is a major cause of drug-drug interactions. In recombinant enzyme assays, 2-(4-chlorophenyl)-5-methyl-1,3-benzoxazole demonstrated negligible inhibition of CYP3A4 (IC50 > 20,000 nM), categorizing it as a low-risk chemical probe for this pathway [1]. This is in stark contrast to many other benzoxazole-based lead compounds which are often promiscuous CYP inhibitors. The absence of significant CYP3A4 liability provides a critical safety advantage, allowing medicinal chemists to explore this chemotype without the confounding factor of major metabolic interactions, a feature not commonly found in unoptimized heterocyclic screening hits.

CYP3A4 Drug-Drug Interaction Safety Screening Lead Prioritization

High-Impact Application Scenarios for 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole in Drug Discovery & Chemical Biology


Design of Antifungal Lead Series with Reduced Metabolic Liability

Medicinal chemistry teams seeking to develop novel azole-based antifungals can use 2-(4-chlorophenyl)-5-methyl-1,3-benzoxazole as a privileged starting scaffold. Its predicted broad-spectrum activity, inferred from the performance of the des-methyl analog and QSAR models [1][2], combined with a confirmed lack of CYP2E1 and CYP3A4 inhibition [3], allows researchers to focus SAR exploration on improving potency without being derailed by hepatotoxicity or drug-drug interaction flags that plague many antifungal chemotypes.

Development of Fluorescent Probes for CYP450 Activity Screening

The compound's favorable physicochemical properties (AlogP 4.46, low PSA) and its differential CYP inhibition fingerprint (inert toward CYP2E1/3A4) make it suitable as a non-fluorescent core scaffold for designing fluorogenic substrates or inhibitors [1][3]. The 5-methyl group provides a metabolically stable handle for further derivatization without activating unwanted CYP metabolism, a key requirement for intracellular imaging agents.

Quality Control Reference Standard for Benoxaprofen Impurity Profiling

2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole is a known structural analog and potential impurity in the synthesis of Benoxaprofen and related 2-aryl-5-benzoxazolealkanoic acid derivatives [1]. Pharmaceutical quality control laboratories can procure this compound as a certified reference standard (purity ≥95%) for HPLC method validation and batch release testing, ensuring the detection and quantification of this specific impurity in API manufacturing processes [2].

Negative Control Compound for CYP450 Drug-Drug Interaction Panels

In in vitro ADME-Tox screening cascades, this compound can serve as a validated negative control for CYP2E1, CYP2B6, CYP2A6, and CYP3A4 assays [1]. Its consistent IC50 > 20,000 nM across these isoforms provides a reliable baseline for assay performance assessment, enabling high-throughput screening labs to quickly identify false-positive inhibition signals caused by assay interference rather than genuine CYP modulation.

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.